molecular formula C11H7BrN2S B1519745 5-Bromo-3-(thiophen-2-yl)-1H-indazole CAS No. 911305-81-2

5-Bromo-3-(thiophen-2-yl)-1H-indazole

Cat. No. B1519745
M. Wt: 279.16 g/mol
InChI Key: HCQXXMHJJVLCNV-UHFFFAOYSA-N
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Description

5-Bromo-3-(thiophen-2-yl)-1H-indazole, also known as 5-Br-3-T-Indazole, is a heterocyclic compound and an analogue of indazole. It is an organic compound with a molecular formula of C8H6BrNS, and it has a molar mass of 233.09 g/mol. 5-Br-3-T-Indazole has a variety of uses in scientific research and is an important compound in the fields of organic and medicinal chemistry.

Scientific Research Applications

  • Electronic and Optoelectronic Applications

    • Field : Material Science
    • Application : Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications .
    • Method : Researchers design and synthesize novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .
    • Results : These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Synthesis of Specific Organic Compounds

    • Field : Organic Chemistry
    • Application : The compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is synthesized from thiophene .
    • Method : This involves three successive direct lithiations and a bromination reaction starting from thiophene .
    • Results : This is a four-step protocol starting from thiophene with an overall yield of 47% .
  • Development of Organic Semiconductors

    • Field : Material Science
    • Application : Protonated 3,4-ethylene dioxythiophene moieties are used as an end group to make organic conductors .
    • Method : An organic semiconductor is designed and synthesized .
    • Results : The result is a new organic conductor .
  • Synthesis of Regioregular Thiophene-Based Conjugated Polymers

    • Field : Material Science
    • Application : Thiophene-based conjugated polymers are synthesized for electronic and optoelectronic applications .
    • Method : Researchers use nickel- and palladium-based protocols for the synthesis. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies .
    • Results : The synthesized polymers exhibit properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
  • Thiophene Substitution Chemistry

    • Field : Organic Chemistry
    • Application : The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring are reviewed .
    • Method : Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted .
    • Results : The demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .
  • Industrial Process Scale-Up of 5-Bromo-2

    • Field : Industrial Chemistry
    • Application : Utilizing cheap and commercially available dimethyl terephthalate as a raw material .
    • Method : Compound is obtained by nitrification in the mixture of HNO3 and H2SO4 .
    • Results : This process is cost-effective and environmentally friendly .
  • High-Performance and Mechanically Robust All-Polymer Solar Cells

    • Field : Material Science
    • Application : A PSMA (PYFS-Reg) containing sequence-regular flexible spacers (FSs) is designed for high-performance and mechanically robust all-polymer solar cells .
    • Method : The regular incorporation of the FS units into PSMAs is essential in simultaneously improving the electrical and mechanical properties of blend films .
    • Results : All-PSCs featuring PYFS-Reg achieve a high power conversion efficiency (PCE = 16.1%) and stretchability (crack onset strain (COS) = 22.4%), outperforming PSMAs without FSs (i.e., PYBDT, PCE = 12.6% and COS = 11.7%) or with randomly distributed FSs (i.e., PYFS-Ran, PCE = 12.2% and COS = 18.1%) .
  • Synthesis of 2-Bromo-3-(2-Ethylhexyl)-5-Iodothiophene and 2-Bromo-5-Iodo-3-(6-Bromohexyl)Thiophene

    • Field : Organic Chemistry
    • Application : The synthesis of 2-bromo-3-(2-ethylhexyl)-5-iodothiophene and 2-bromo-5-iodo-3-(6-bromohexyl)thiophene .
    • Method : This involves selective monobromination followed by selective monoiodination .
    • Results : The syntheses of these compounds are recent examples of thiophene substitution chemistry .
  • Industrial Process Scale-Up of 5-Bromo-2

    • Field : Industrial Chemistry
    • Application : Utilizing cheap and commercially available dimethyl terephthalate as a raw material .
    • Method : Compound is obtained by nitrification in the mixture of HNO3 and H2SO4 .
    • Results : This process is cost-effective and environmentally friendly .

properties

IUPAC Name

5-bromo-3-thiophen-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-7-3-4-9-8(6-7)11(14-13-9)10-2-1-5-15-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQXXMHJJVLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670297
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(thiophen-2-yl)-1H-indazole

CAS RN

911305-81-2
Record name 5-Bromo-3-(2-thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911305-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(thiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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